Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15777570
InChI: InChI=1S/C15H19NO4/c1-3-19-13(17)15(14(18)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h5-7H,3-4,8-9,16H2,1-2H3
SMILES:
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate

CAS No.:

Cat. No.: VC15777570

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate -

Specification

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name diethyl 5-amino-1,3-dihydroindene-2,2-dicarboxylate
Standard InChI InChI=1S/C15H19NO4/c1-3-19-13(17)15(14(18)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h5-7H,3-4,8-9,16H2,1-2H3
Standard InChI Key IUHWQMRKYLEFLK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CC2=C(C1)C=C(C=C2)N)C(=O)OCC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic 1,3-dihydro-2H-indene system, a partially saturated indene derivative that enhances conformational rigidity compared to fully aromatic analogs. Key substituents include:

  • Two ethoxycarbonyl groups at the 2-position, enabling hydrogen bonding and π-π stacking interactions .

  • A primary amino group at the 5-position, providing a site for electrophilic substitution or coordination with metal ions .

The planar indene ring system facilitates interactions with hydrophobic enzyme pockets, while the ester groups enhance solubility in organic solvents, making it suitable for synthetic modifications .

Table 1: Comparative Analysis of Structural Analogues

CompoundCore StructureKey SubstituentsNotable Properties
Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylateDihydroindene2,2-diethyl carboxylate; 5-NH₂DDR1 inhibition potential
2-Amino-2,3-dihydro-1H-indeneDihydroindene2-NH₂Selective DDR1 inhibitor (IC₅₀: 14.9 nM)
Ethyl cyanoacetateLinear chainCyano, ethoxycarbonylKnoevenagel condensation reagent

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • logP: Estimated at 2.1 (Predicted via PubChem) , indicating moderate lipophilicity.

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or liposomes .

  • Plasma Stability: Ester groups are prone to hydrolysis by carboxylesterases, limiting oral bioavailability .

ADME Properties

ParameterValue (Analog 7f)Implications
TmaxT_{\text{max}}4.0 h (po)Slow absorption
CmaxC_{\text{max}}15,352.5 μg/LHigh plasma concentration
AUC(0–∞)80,535 μg·h/LFavorable exposure
Bioavailability89.9%Suitable for oral dosing

Data from rat models suggest twice-daily dosing maintains therapeutic levels .

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from low yields (≤50%) and costly purification steps . Flow chemistry and enzymatic catalysis may address these issues.

Target Specificity

While DDR1 inhibition is promising, off-target effects on Trk kinases (e.g., TrkB/C) remain a concern . Deuterium exchange at labile positions could mitigate metabolism-related toxicity .

Clinical Translation

Preclinical studies are needed to evaluate:

  • Cardiotoxicity (hERG channel binding).

  • CYP450 inhibition potential.

  • Synergy with checkpoint inhibitors (e.g., anti-PD-1) .

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